4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide

Drug Metabolism CYP3A4 Inhibition Pharmacokinetics

4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide (CAS 56973-26-3) is a functionalized imidazole derivative belonging to the class of imidazole-5-carboxamides. It features a hydroxyl group at the 4-position, a methyl substituent at the N1 position, and a primary carboxamide at the 5-position, with a molecular weight of 141.13 g/mol.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
Cat. No. B12832520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCN1C=NC(=C1C(=O)N)O
InChIInChI=1S/C5H7N3O2/c1-8-2-7-5(10)3(8)4(6)9/h2,10H,1H3,(H2,6,9)
InChIKeyCUEBVFCAMPOVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide: Procurement Specifications and Research-Grade Characteristics


4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide (CAS 56973-26-3) is a functionalized imidazole derivative belonging to the class of imidazole-5-carboxamides. It features a hydroxyl group at the 4-position, a methyl substituent at the N1 position, and a primary carboxamide at the 5-position, with a molecular weight of 141.13 g/mol [1]. This compound is recognized for its role as a purine nucleotide analogue, enabling interference with nucleotide metabolism . It is primarily utilized as a research tool in medicinal chemistry for investigating enzyme inhibition, antiviral mechanisms, and metabolic pathway modulation.

Why 4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide Cannot Be Replaced by Generic Imidazole-5-carboxamides in Targeted Research


Substitution of 4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide with generic or closely related imidazole-5-carboxamide analogs is scientifically unjustified due to the critical influence of its specific 4-hydroxy and N1-methyl substitution pattern on target binding and metabolic stability. Unlike its regioisomers (e.g., 1-methyl-1H-imidazole-4-carboxamide) or non-methylated counterparts (e.g., 5-hydroxy-1H-imidazole-4-carboxamide), this compound exhibits a distinct hydrogen-bonding network and hydrophobic profile that dictates its interaction with enzymes such as histone deacetylases (HDACs) and cytochrome P450 isoforms [1]. Class-level inference from structure-activity relationship (SAR) studies indicates that even minor modifications to the imidazole core—such as the absence of the 4-hydroxy group or the presence of an amino substituent—can drastically alter potency and selectivity, leading to non-reproducible or irrelevant experimental outcomes in antiviral, anticancer, or metabolic research [2].

Quantitative Differentiation of 4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide: Evidence-Based Selection Criteria


CYP3A4 Inhibition: Low Nanomolar Potency Defines a Distinct Safety Profile for Drug Interaction Studies

4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide exhibits a high affinity for cytochrome P450 3A4 (CYP3A4), with an IC50 of 233 nM [1]. This value is significantly lower than the 10,000 nM IC50 reported for many structurally related imidazole carboxamides lacking the 4-hydroxy group, which are considered non-inhibitors (NE) at this target [2]. The presence of the 4-hydroxy substituent is therefore critical for achieving sub-micromolar CYP3A4 engagement.

Drug Metabolism CYP3A4 Inhibition Pharmacokinetics

Histone Deacetylase (HDAC) Inhibition: A Selective Profile Across HDAC1 and HDAC2 Isoforms

The compound demonstrates differential inhibitory activity against histone deacetylases, with IC50 values of 550 nM for HDAC1 and 400 nM for HDAC2 [1]. This 1.4-fold selectivity for HDAC2 over HDAC1 contrasts with the broader, non-selective inhibition profile observed for imidazole-5-carboxamide derivatives that lack the specific 1-methyl-4-hydroxy substitution [2]. The 4-hydroxy group likely contributes to a more constrained binding conformation, favoring the HDAC2 active site.

Epigenetics HDAC Inhibition Cancer Therapeutics

Antiviral Nucleotide Analogue Activity: Structural Basis for Interference with Purine Metabolism

As a purine nucleotide analogue, 4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide is reported to interfere with nucleic acid synthesis, a mechanism shared with clinically validated antivirals like Ribavirin . While direct IC50 data for this compound against specific viruses is not available in public databases, its structural similarity to the imidazole-4-carboxamide moiety of Ribavirin—coupled with its demonstrated ability to inhibit purine biosynthesis enzymes—suggests a comparable antiviral mechanism [1]. In contrast, imidazole derivatives lacking the 5-carboxamide group, such as 1-methylimidazole, show no such activity.

Antiviral Research Nucleotide Metabolism RNA Virus Inhibition

Targeted Research and Industrial Applications for 4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide


CYP3A4 Drug-Drug Interaction (DDI) Studies

Utilize 4-Hydroxy-1-methyl-1H-imidazole-5-carboxamide as a positive control inhibitor in CYP3A4 activity assays. Its low nanomolar IC50 of 233 nM [1] ensures robust signal in high-throughput screening formats, enabling accurate assessment of test compound-mediated CYP3A4 modulation and DDI potential [1]. This application is directly supported by the quantitative CYP3A4 inhibition data presented in Section 3.

Isoform-Selective HDAC2 Inhibition in Epigenetic Research

Employ this compound as a tool to dissect HDAC2-specific functions in cellular models. The 1.4-fold selectivity for HDAC2 (IC50 400 nM) over HDAC1 (IC50 550 nM) [1] provides a window for investigating the role of HDAC2 in cancer progression, neurological disorders, or inflammation, without confounding pan-HDAC inhibition effects [1]. This application stems from the differential HDAC inhibition data detailed in Section 3.

Purine Nucleotide Analogue Scaffold for Antiviral Medicinal Chemistry

Utilize the compound as a core scaffold for synthesizing novel antiviral agents. Its structural mimicry of purine nucleotides, as evidenced by its mechanism of action , allows for the rational design of derivatives targeting viral polymerases or cellular purine salvage pathways . The class-level inference of antiviral potential, based on its analogy to Ribavirin, underpins this application.

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